molecular formula C12H14N2O3 B1508716 6-Methoxy-D-tryptophan CAS No. 399030-99-0

6-Methoxy-D-tryptophan

Cat. No.: B1508716
CAS No.: 399030-99-0
M. Wt: 234.25 g/mol
InChI Key: ASMBUJRMSWTSLE-SNVBAGLBSA-N
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Description

6-Methoxy-D-tryptophan is a derivative of the essential amino acid tryptophan, characterized by the presence of a methoxy group (-OCH₃) at the 6th position of the indole ring. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the methylation of D-tryptophan using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as triethylamine.

  • Biocatalytic Methods: Enzymatic methods using specific methyltransferases can also be employed to introduce the methoxy group.

Industrial Production Methods: Industrial production typically involves optimizing the chemical synthesis route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxindole derivatives.

  • Reduction: Reduction reactions can lead to the formation of tryptamine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the indole ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using electrophiles like halogens or nucleophiles like amines.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acids.

  • Reduction: Tryptamines.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Methoxy-D-tryptophan is primarily studied for its role as a bioactive compound with therapeutic potential. Research indicates that D-tryptophan derivatives can influence metabolic pathways associated with various diseases.

Role in Neurological Disorders

Studies have shown that D-tryptophan can be metabolized into kynurenine pathway metabolites, which are linked to neurological and psychiatric conditions. The systemic administration of D-tryptophan has been demonstrated to affect brain metabolism, suggesting potential applications in treating disorders such as depression and anxiety .

Cancer Therapy

D-tryptophan has been implicated in cancer therapy through its immunomodulatory effects. It enhances the activity of regulatory T cells, which can suppress tumor growth and promote anti-tumor immunity . In particular, its ability to modulate immune responses makes it a candidate for adjunctive therapy in cancer treatment.

Microbiology

The antimicrobial properties of this compound have been explored extensively. It has been shown to inhibit the growth of bacterial biofilms, which are significant contributors to chronic infections.

Inhibition of Bacterial Biofilms

Research indicates that D-tryptophan significantly reduces biofilm formation by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. This property is crucial for developing strategies to control biofouling in medical and industrial settings .

Table 1: Inhibition of Biofilm Formation by D-Tryptophan

Bacterial StrainConcentration (ppm)Biofilm Reduction (%)
Pseudomonas aeruginosa5070
Staphylococcus aureus5065

Immunology

The immunomodulatory effects of this compound are significant in the context of allergic diseases and autoimmune conditions.

Modulation of Immune Responses

D-tryptophan has been shown to maintain intestinal balance and act as a prebiotic, promoting beneficial gut microbiota while inhibiting harmful pathogens. This property is particularly beneficial in managing allergic conditions such as asthma .

Case Study: Asthma Model
In a murine model of asthma, administration of D-tryptophan resulted in an increase in regulatory T cells and a decrease in Th2 responses, leading to reduced airway inflammation . This suggests its potential use as a therapeutic agent in allergic diseases.

Mechanism of Action

The mechanism by which 6-Methoxy-D-tryptophan exerts its effects involves its interaction with various molecular targets and pathways:

  • Neurotransmitter Pathways: It may influence serotonin and melatonin pathways due to its structural similarity to tryptophan.

  • Receptor Binding: It can bind to specific receptors in the central nervous system, affecting neurotransmission.

Comparison with Similar Compounds

  • 5-Methoxy-D-tryptophan

  • 6-Methyl-D-tryptophan

  • 7-Methoxy-D-tryptophan

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Biological Activity

6-Methoxy-D-tryptophan is a derivative of the amino acid tryptophan, which has garnered attention for its potential biological activities. This compound is of particular interest due to its structural modifications that may enhance its pharmacological properties compared to its parent compound, L-tryptophan. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on neurotransmitter systems, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a methoxy group at the 6-position of the indole ring of tryptophan. This modification can influence its interactions with various biological targets, potentially enhancing its efficacy in specific pathways.

2. Antioxidant Properties

Tryptophan derivatives, including this compound, are noted for their antioxidant capabilities. Experimental studies have shown that certain tryptophan derivatives can scavenge free radicals and protect cellular components from oxidative damage . This property is crucial in neuroprotection and may contribute to the therapeutic potential of this compound in neurodegenerative diseases.

3. Antiviral Activity

Recent studies have explored the antiviral properties of various tryptophan derivatives. While specific data on this compound are scarce, related compounds have demonstrated effectiveness against viral infections, suggesting potential for similar bioactivity . Understanding the structure-activity relationship in these compounds could provide insights into optimizing their antiviral effects.

Table 1: Summary of Biological Activities of Tryptophan Derivatives

CompoundActivity TypeObservationsReference
L-TryptophanNeurotransmitter ModulationIncreased CSF 5-HIAA levels; reduced self-biting in monkeys
N-AcetylserotoninAntioxidantScavenges free radicals; protects cell membranes
D-TryptophanBioactiveInduces ovarian development in planarians
This compoundPotentially similar to above compoundsNeeds further investigationN/A

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Potential areas of investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Exploring the molecular pathways through which this compound exerts its effects on neurotransmitter systems and oxidative stress.
  • Therapeutic Applications : Investigating the potential use of this compound in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.

Properties

IUPAC Name

(2R)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBUJRMSWTSLE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726821
Record name 6-Methoxy-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399030-99-0
Record name 6-Methoxy-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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